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Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) for researchers and scientists working on the optimization of annealing
temperature for the formation of Titanium Silicide (TiSiz2).

Frequently Asked Questions (FAQSs)

Q1: What are the different phases of Titanium Silicide (TiSi2) and why is the annealing
temperature critical?

Al: Titanium Silicide (TiSi2) primarily exists in two crystalline structures: the metastable C49
phase and the stable C54 phase.[1] The annealing temperature is a critical parameter that
governs the formation and transformation of these phases.

o C49-TiSiz: This is a metastable phase with a higher electrical resistivity (60-90 uQ-cm).[2] It
typically forms at lower annealing temperatures, in the range of 450°C to 650°C.[1]

o Cb4-TiSiz: This is the desired stable phase due to its significantly lower electrical resistivity
(~12.4 uQ-cm to 20 pQ-cm), making it ideal for applications in microelectronics as contacts
and interconnects.[1][2] The transformation from the C49 to the C54 phase generally occurs
at higher temperatures, typically above 650°C.[1][3]

The goal of the annealing process is to ensure a complete transformation from the high-
resistivity C49 phase to the low-resistivity C54 phase.[2]
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Q2: What is the typical temperature range for the C49 to C54 phase transition?

A2: The transition from the C49 to the C54 phase of TiSiz2 generally occurs between 600°C and
700°C for thicker titanium films (e.g., 20 nm) on (100) oriented silicon wafers.[1][4] However,
this transition temperature can be influenced by several factors, including film thickness and
the crystallographic orientation of the silicon substrate.[4][5] For thinner films or for films on
Si(111) substrates, the transition temperature can increase. For instance, for a 20 nm thick Ti
film on a Si(111) substrate, the transition temperature is observed to be between 700°C and
800°C.[1][4]

Q3: My sheet resistance is still high after annealing. What could be the problem?

A3: High sheet resistance after annealing is a common issue and can be attributed to several
factors:

e Incomplete C49 to C54 Phase Transformation: The most likely reason is that the annealing
temperature was not high enough to fully convert the high-resistivity C49 phase to the low-
resistivity C54 phase.[2] This is particularly problematic for narrow line widths where the
nucleation of the C54 phase is more difficult.[6]

o Agglomeration: At excessively high annealing temperatures (typically above 900°C), the TiSiz
film can become discontinuous and form islands, a phenomenon known as agglomeration.[1]
This leads to a sharp increase in sheet resistance.

o Oxygen Contamination: The presence of oxygen during titanium deposition or annealing can
lead to the formation of titanium oxides (TiOx) or titanium oxynitrides (TION), which can
inhibit the silicide formation process and result in higher sheet resistance.[7] It is crucial to
maintain a high vacuum or an inert atmosphere during these steps.

Q4: I'm observing island formation in my TiSiz film. How can | prevent this?

A4: Islanding, or agglomeration, of the TiSiz film typically occurs at high annealing
temperatures (above 900°C) and results in a rough and discontinuous film, which is detrimental
to device performance.[1][3] This phenomenon is driven by the system's tendency to reduce
surface and interface energy.[3]

To mitigate islanding:
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» Optimize Annealing Temperature and Time: Avoid excessively high annealing temperatures
and prolonged annealing times. The process window for forming a stable, low-resistivity C54
phase without significant agglomeration is often around 100°C.[1]

o Capping Layers: Using a capping layer, such as Titanium Nitride (TiN), can help to suppress
agglomeration and improve the thermal stability of the silicide film.

o Film Thickness: Thicker films tend to be more resistant to agglomeration compared to very

thin films.

Troubleshooting Guide
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Issue

Possible Causes

Recommended Actions

High Sheet Resistance

1. Incomplete C49 to C54
phase transformation.[2] 2.
Annealing temperature is too
low.[2] 3. Agglomeration of the
silicide film at high
temperatures.[1] 4. Oxygen
contamination during
deposition or annealing.[7] 5.
"Fine-line width effect"
inhibiting C54 formation in

narrow lines.[6]

1. Increase the second-step
annealing temperature
(typically >700°C). 2.
Characterize the film phase
using X-Ray Diffraction (XRD)
to confirm the presence of the
C54 phase. 3. Optimize the
annealing temperature to be
within the process window
(e.g., 700-850°C).[2] 4. Ensure
a high vacuum or inert ambient
(e.g., N2, Ar) during Ti
deposition and annealing.[7] 5.
For narrow lines, consider
using pre-amorphization
implantation or adding a metal
interlayer (e.g., Mo) to promote
C54 formation at lower

temperatures.[8][9]

Poor Film Morphology

(Roughness, Islanding)

1. Annealing temperature is
too high, leading to
agglomeration.[1][3] 2. The

C54 phase transition can

induce morphological changes.

[3]

1. Reduce the annealing
temperature or time. The C54
phase formed at 800°C can
show a wavy interface.[3] 2.
Use characterization
techniques like Scanning
Electron Microscopy (SEM) or
Transmission Electron
Microscopy (TEM) to inspect
the film morphology at different
annealing stages.[3][4] 3.
Consider using a capping layer
(e.g., TiN) to improve
morphological stability.

Inconsistent Results

1. Variations in initial Ti film

thickness. 2. Inconsistent

1. Precisely control the Ti

deposition process. 2.
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annealing temperature or ramp
rates. 3. Differences in
substrate cleaning procedures.
4. Variations in the ambient

atmosphere during annealing.

Calibrate and monitor the
annealing furnace or Rapid
Thermal Annealing (RTA)
system. 3. Standardize the
wafer cleaning protocol before
Ti deposition. 4. Ensure a
consistent and high-purity inert

gas flow during annealing.

Bridging between Features

Lateral diffusion of Ti and Si

over isolation regions.[1]

This can lead to the formation
of TiSix filaments causing short
circuits. A selective etching
step after the first annealing
step is typically employed in a
SALICIDE (self-aligned
silicide) process to remove
unreacted titanium and any
silicide formed over oxide

regions.

Experimental Protocols
Protocol 1: Two-Step Rapid Thermal Annealing (RTA) for

TiSi2 Formation

This protocol is a common method used in the semiconductor industry to form the low-

resistivity C54-TiSiz phase.

e Substrate Preparation:

o Start with a clean silicon wafer (e.g., Si(100)).

o Perform a standard pre-deposition clean to remove any native oxide and organic

contaminants. A common procedure is the RCA clean followed by a dilute HF dip.

 Titanium Deposition:
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o Deposit a thin film of titanium (e.g., 20-40 nm) onto the silicon substrate using a physical
vapor deposition (PVD) method like sputtering in a high-vacuum chamber.[10]

o First Annealing Step (C49 Formation):

[¢]

Transfer the wafer to a Rapid Thermal Annealing (RTA) system.[2]

[e]

Anneal in a nitrogen (N2) or argon (Ar) ambient.

o

Temperature: 550°C to 700°C.[2]

Time: 20 to 60 seconds.

[¢]

o

This step forms the high-resistivity C49-TiSiz phase where the titanium film is in contact
with silicon. A thin TiN layer may form on the surface if a nitrogen ambient is used.

o Selective Etching (Optional, for patterned wafers):

o If fabricating devices, perform a wet etch to selectively remove the unreacted titanium and
the TiN layer from non-silicon areas (e.g., silicon dioxide). A common etchant is a solution
of H202, NH4OH, and H20.

e Second Annealing Step (C54 Transformation):

[e]

Return the wafer to the RTA system.

(¢]

Anneal in an argon (Ar) or nitrogen (N2) ambient.

[¢]

Temperature: 750°C to 850°C.[2]

Time: 20 to 60 seconds.

[¢]

[e]

This higher temperature step drives the transformation from the C49 phase to the low-
resistivity C54 phase.

e Characterization:

o Measure the sheet resistance using a four-point probe.
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o Analyze the crystal phase using X-ray Diffraction (XRD).[3][4]

o Examine the film morphology and thickness with Scanning Electron Microscopy (SEM)
and Transmission Electron Microscopy (TEM).[3][4]

Data Presentation

Table 1: TiSi2 Phase Formation and Properties as a Function of Annealing Temperature

Annealing Predominant TiSiz Lo .
Resistivity (uQ-cm) Key Observations
Temperature (°C) Phase
Amorphous Ti-Si ) Interdiffusion of Ti and
<450 ) High ) )
mixture Si begins.[3]
Formation of the high-
450 - 650 C49 (metastable) 60 - 90[2] resistivity C49 phase.
[1]
Transformation to the
650 - 850 C54 (stable) 12 - 20[2] low-resistivity C54
phase.[2]
Film agglomeration
and island formation
> 900 C54 (agglomerated) Increases sharply occur, leading to

increased resistivity.

[1]

Table 2: Influence of Ti Film Thickness and Substrate Orientation on C49-C54 Transition
Temperature
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A . C49 to C54
Ti Film Thickness Substrate o
. . Transition Reference
(nm) Orientation
Temperature (°C)
20 Si(100) 600 - 700 [1][4]
20 Si(111) 700 - 800 [1][4]
) Not observed up to
10 Si(111) [5]
800°C
) Not observed up to
5 Si(100) [5]
800°C
Visualizations
Two-Step Annealing
(Optional)
2nd RTA
Preparation (750-850°C)

S o 1st RTA
m—> Ti Film Deposition (550-700°C)

Characterization

C54-TiSi2 Formed Low-Resistivity Contact
jl  C49-TiSi: Formed
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Caption: Experimental workflow for the formation of C54-TiSiz using a two-step annealing

process.
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Caption: Relationship between annealing temperature and TiSiz phase formation and film
morphology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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